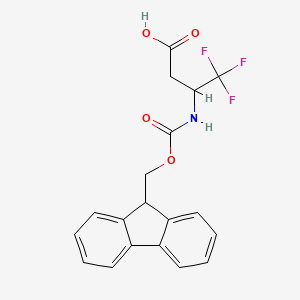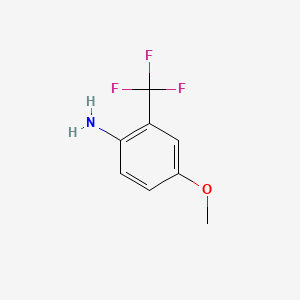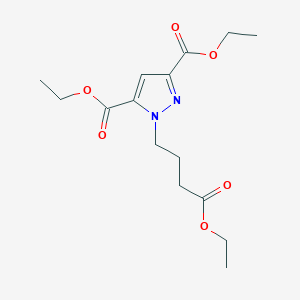
Fmoc-3-氨基-4,4,4-三氟丁酸
描述
Fmoc-3-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative commonly used in peptide synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect the amino group during peptide synthesis. The trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
科学研究应用
Fmoc-3-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid typically involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. The resultant product is then converted to the Fmoc-protected derivative. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with trifluoroethyl iodide. The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid, which is subsequently Fmoc-protected .
Industrial Production Methods
Industrial production methods for Fmoc-3-amino-4,4,4-trifluorobutyric acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated synthesis equipment to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Fmoc-3-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the amino acid, and peptide chains when used in peptide synthesis.
作用机制
The mechanism of action of Fmoc-3-amino-4,4,4-trifluorobutyric acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the metabolic stability of the compounds, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being studied.
相似化合物的比较
Similar Compounds
- Fmoc-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- Fmoc-3-amino-4-(3-fluoro-phenyl)-butyric acid
- Fmoc-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-3-amino-4,4,4-trifluorobutyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other bioactive molecules where these properties are desirable.
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)




![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)


![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
